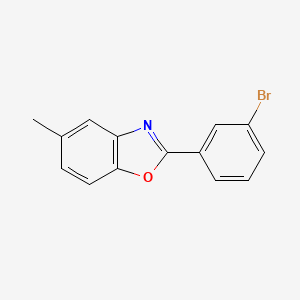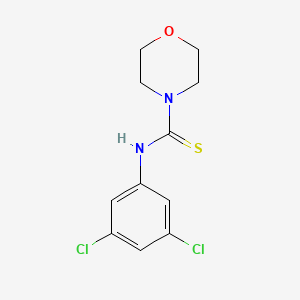
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide, also known as DCM, is a chemical compound that has been extensively studied for its various pharmacological properties. It is a thioamide derivative of morpholine and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has also been found to inhibit the replication of various viruses by interfering with viral DNA synthesis. Additionally, N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been shown to inhibit the replication of various viruses by interfering with viral DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide in lab experiments is its potent pharmacological properties. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been found to exhibit potent antitumor, antiviral, and antimicrobial activity, making it a valuable tool for researchers studying these areas. However, one limitation of using N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide in lab experiments is its potential toxicity. Studies have shown that N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide can be toxic to certain cell types, and caution should be taken when using it in experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide. One area of interest is its potential use in the treatment of various inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide and its potential use in the treatment of various cancers and viral infections. Finally, the development of new synthetic methods for N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide could lead to the discovery of new analogs with improved pharmacological properties.
Métodos De Síntesis
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide can be synthesized through a variety of methods, including the reaction of 3,5-dichloroaniline with morpholine and carbon disulfide in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide as a yellow crystalline solid with a melting point of 155-157°C.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been extensively studied for its various pharmacological properties. It has been found to exhibit potent antitumor, antiviral, and antimicrobial activity. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has also been shown to have anti-inflammatory effects and can be used in the treatment of various inflammatory disorders. Additionally, N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been found to have neuroprotective properties and can be used in the treatment of various neurological disorders.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2OS/c12-8-5-9(13)7-10(6-8)14-11(17)15-1-3-16-4-2-15/h5-7H,1-4H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYJHZHJQMDIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)morpholine-4-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

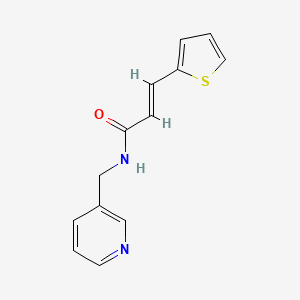
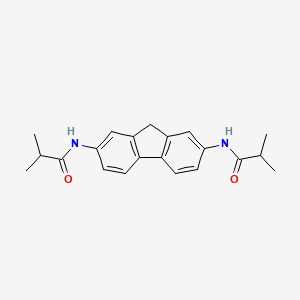
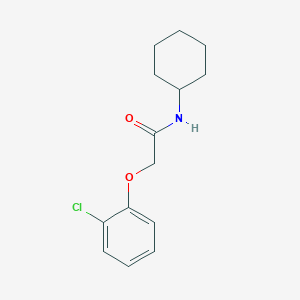
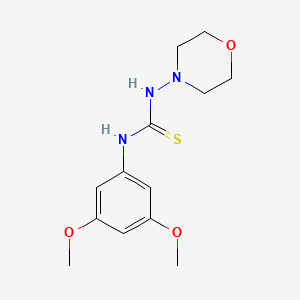
![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)
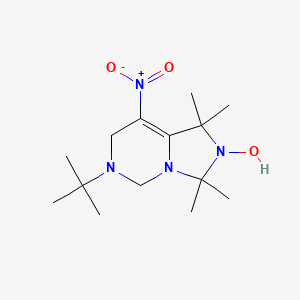
![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)
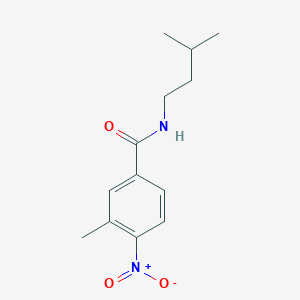
![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)
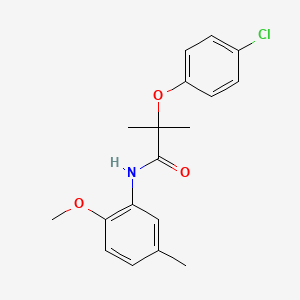
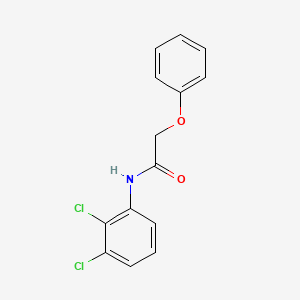
![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)
